molecular formula C17H26ClN3O B214809 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

Número de catálogo B214809
Peso molecular: 323.9 g/mol
Clave InChI: KSMLUAGQYZZZAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide, also known as CEP-1347, is a small-molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays an important role in regulating cellular processes such as proliferation, differentiation, and apoptosis. CEP-1347 has been shown to have potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.

Mecanismo De Acción

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide exerts its therapeutic effects by inhibiting the JNK signaling pathway. JNK is activated by a variety of stress stimuli, including oxidative stress, inflammation, and protein misfolding, and plays a key role in regulating cellular responses to stress. Inhibition of JNK by N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to reduce neuronal apoptosis, inflammation, and oxidative stress, all of which are thought to contribute to the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These include the reduction of oxidative stress and inflammation, the protection of dopaminergic neurons from degeneration, the reduction of amyloid-beta deposition, and the improvement of cognitive and motor function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide for lab experiments is its specificity for the JNK signaling pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Direcciones Futuras

There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide. One area of research is the development of more potent and selective JNK inhibitors, which may have greater therapeutic potential than N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide. Another area of research is the investigation of the role of JNK signaling in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, the potential use of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide in combination with other therapeutic agents, such as antioxidants or anti-inflammatory drugs, should be explored.

Métodos De Síntesis

The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide involves several steps, including the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 3-chloro-4-fluorobenzaldehyde to form the intermediate N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide. This intermediate is then reacted with 3-methylbutanoyl chloride to form the final product, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide.

Aplicaciones Científicas De Investigación

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of Parkinson's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to protect dopaminergic neurons from degeneration and improve motor function. Similarly, in animal models of Alzheimer's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to reduce amyloid-beta deposition and improve cognitive function. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has also been shown to have potential therapeutic applications in stroke, where it has been shown to reduce ischemic brain injury and improve neurological function.

Propiedades

Nombre del producto

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

Fórmula molecular

C17H26ClN3O

Peso molecular

323.9 g/mol

Nombre IUPAC

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C17H26ClN3O/c1-4-20-7-9-21(10-8-20)16-6-5-14(12-15(16)18)19-17(22)11-13(2)3/h5-6,12-13H,4,7-11H2,1-3H3,(H,19,22)

Clave InChI

KSMLUAGQYZZZAS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC(C)C)Cl

SMILES canónico

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC(C)C)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.